molecular formula C17H17F2NO4S B14021279 Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B14021279
M. Wt: 369.4 g/mol
InChI Key: KLHXTXHRUNCQAL-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the quinolone class of compounds, which are known for their broad spectrum of biological activities. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, a methoxy group, and a methylthio group attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. The starting materials often include substituted anilines and cyclopropyl ketones. The key steps in the synthesis may include:

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

    Methoxylation: Addition of the methoxy group using methanol and an acid catalyst.

    Thiomethylation: Introduction of the methylthio group using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:

    1-Cyclopropyl-6,7-difluoro-8-methoxy-2,4(1H,3H)-quinazolinedione: Similar structure but lacks the carboxylate group.

    Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate: Contains a methylsulfinyl group instead of a methylthio group.

    Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Contains an additional fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F2NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfanyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C17H17F2NO4S/c1-4-24-17(22)11-14(21)9-7-10(18)12(19)15(23-2)13(9)20(8-5-6-8)16(11)25-3/h7-8H,4-6H2,1-3H3

InChI Key

KLHXTXHRUNCQAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)SC

Origin of Product

United States

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